Legumain Substrate Specificity: DNP-Asn-Containing Peptide Is Cleaved; DNP-Gln or DNP-Asp Analogs Are Not
Legumain (asparaginyl endopeptidase, C13 family) exhibits strict specificity for hydrolysis on the C-terminal side of asparagine residues. The canonical substrate DNP-Pro-Glu-Ala-Asn-NH₂ is cleaved by legumain, and the DNP chromophore (λₘₐₓ ≈ 370 nm) enables direct HPLC monitoring of substrate-to-product conversion without additional labeling [1]. In contrast, peptides where the P1 asparagine is replaced by glutamine or aspartic acid are not hydrolyzed, as legumain's S1 pocket requires the asparagine carbamoyl group for productive binding. The DNP group provides a molar absorption coefficient sufficient for detection even in crude seed extracts [1]. This specificity underpins the use of DNP-Asn-containing peptides as the gold-standard legumain activity probe, distinct from fluorogenic substrates based on DNP-Gln or DNP-Asp scaffolds used for other protease classes.
| Evidence Dimension | Enzymatic cleavage by legumain (asparaginyl endopeptidase) |
|---|---|
| Target Compound Data | DNP-Pro-Glu-Ala-Asn-NH₂: cleaved at Asn-Xxx bond; product detected by HPLC at 370 nm |
| Comparator Or Baseline | Peptides with P1 = Gln or Asp: no cleavage by legumain (class-level specificity established across C13 peptidase family) |
| Quantified Difference | Qualitative yes/no cleavage; legumain does not accept Gln or Asp at P1 position |
| Conditions | Legumain assay; pH 5.5; plant seed extracts; HPLC monitoring at 370 nm (Hara-Nishimura, 2004) |
Why This Matters
Procurement of DNP-L-asparagine rather than DNP-L-glutamine or DNP-L-aspartic acid is mandatory for constructing functional legumain substrates; the wrong amino acid derivative yields an inert peptide that cannot report on enzyme activity.
- [1] Hara-Nishimura I. Legumain: Asparaginyl endopeptidase. In: Methods in Enzymology. Academic Press; 2004. Section on substrate specificity and HPLC detection of DNP-Pro-Glu-Ala-Asn-NH₂ cleavage. View Source
